5-phenoxypyridine-2-carboxylic acid CAS 444919-20-4 physical properties
5-phenoxypyridine-2-carboxylic acid CAS 444919-20-4 physical properties
Title: 5-Phenoxypyridine-2-Carboxylic Acid (CAS 444919-20-4): Physical Properties, Synthetic Workflows, and Application in Drug Discovery
Abstract & Structural Rationale
5-Phenoxypyridine-2-carboxylic acid (CAS 444919-20-4) is a highly versatile, high-purity chemical building block utilized extensively in both agrochemical and pharmaceutical research[1]. Characterized by its phenoxypyridine scaffold, this compound serves as a critical bioisostere for diaryl ethers. By substituting a traditional phenyl ring with a pyridine ring, researchers can optimize lipid solubility, enhance metabolic stability, and improve cell membrane penetration in lead compounds[1]. This technical guide explores the physical properties, mechanistic utility, and validated synthetic protocols for deploying 5-phenoxypyridine-2-carboxylic acid in advanced drug discovery workflows, particularly in the development of TRPC6 inhibitors and Kappa Opioid Receptor (KOR) antagonists[2][3].
Quantitative Physical and Chemical Properties
Understanding the physicochemical profile of 5-phenoxypyridine-2-carboxylic acid is essential for predicting its behavior in biological systems and optimizing reaction conditions. The combination of a carboxylic acid moiety and a pyridine nitrogen makes it an excellent candidate for forming strong, directional hydrogen bonds, which is critical for receptor-ligand interactions[4].
| Property | Value / Description |
| IUPAC Name | 5-phenoxypyridine-2-carboxylic acid[1] |
| CAS Registry Number | 444919-20-4[1] |
| Molecular Formula | C12H9NO3[5] |
| Molecular Weight | 215.20 g/mol [6] |
| Monoisotopic Mass | 215.05824 Da[5] |
| Predicted logP (XlogP) | 2.2[5] |
| Hydrogen Bond Donors | 1 (-COOH) |
| Hydrogen Bond Acceptors | 4 (Pyridine N, Ether O, Carboxyl O2) |
| GHS Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[7][8] |
Mechanistic Insights in Drug Development
As an Application Scientist, it is crucial to understand why this specific scaffold is selected over simpler benzoic acid derivatives in rational drug design:
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Agrochemical Optimization: In the development of acetyl CoA carboxylase (ACCase) inhibitor herbicides, introducing the pyridine ring increases the π−π stacking probability with the target enzyme, thereby improving overall biological activity compared to traditional aryloxyphenoxypropionate structures[1].
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Pharmaceutical Targeting (TRPC6 & KOR): The carboxylic acid group at the 2-position of the pyridine ring provides an ideal synthetic handle for amide coupling. In the context of Transient Receptor Potential C6 (TRPC6) ion channel inhibitors—which are investigated for treating cardiac hypertrophy and focal segmental glomerulosclerosis (FSGS)—the phenoxypyridine core provides the necessary lipophilicity to traverse cell membranes while maintaining a polar surface area conducive to target binding[3][9].
Validated Experimental Workflows
Protocol A: Synthesis of 5-Phenoxypyridine-2-carboxylic acid via Oxidation
This protocol details the oxidation of 5-phenoxypyridin-2-ylmethanol to the target carboxylic acid[2][10].
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Causality: Potassium permanganate (KMnO 4 ) is selected as the oxidant because it efficiently converts primary alcohols to carboxylic acids without cleaving the sensitive diaryl ether linkage. Acetone is utilized as the solvent to maintain the solubility of the starting material under mild heating (40–50 °C).
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Step-by-Step Methodology:
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Dissolution: Dissolve 5-phenoxypyridin-2-ylmethanol (1.50 mmol) in 10 mL of acetone[2].
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Oxidation: Add KMnO 4 (4.50 mmol, 3.0 eq) portion-wise over 2 hours. Maintain the reaction temperature strictly between 40–50 °C to prevent over-oxidation or solvent boiling[2].
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Filtration: The reaction will generate a thick black suspension of manganese dioxide (MnO 2 ). Filter the suspension through a pad of Celite to prevent filter clogging, and wash the retentate thoroughly with 0.1 N aqueous NaOH to ensure all carboxylic acid is solubilized as the sodium salt[2].
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Acidification & Extraction: Adjust the pH of the aqueous filtrate to 4 using 2 N aqueous HCl. Extract the resulting product with CHCl 3 (3 × 25 mL)[2].
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Validation: Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Confirm product identity via LC-MS (expected [M+H] + at m/z 216.06)[5].
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Protocol B: Amide Coupling for TRPC6 Inhibitor Synthesis
This protocol describes the coupling of 5-phenoxypyridine-2-carboxylic acid with a complex amine to generate a bioactive TRPC6 inhibitor[3].
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Causality: HATU is employed as the coupling reagent because it is highly efficient for forming amides with sterically hindered or electron-deficient amines, minimizing side reactions. DIPEA is used as a non-nucleophilic base to deprotonate the amine hydrochloride salt without interfering with the active ester formation.
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Step-by-Step Methodology:
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Activation: In a dry flask, dissolve 5-phenoxypyridine-2-carboxylic acid (0.41 mmol) and HATU (0.419 mmol) in 3 mL of anhydrous DMF[3].
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Base Addition: Add DIPEA (1.05 mmol) to the mixture. Stir at room temperature for 30 minutes to allow the complete formation of the active O-At ester[3].
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Coupling: Add the amine partner (e.g., 5-methoxy-6-(piperidin-4-yl)pyridazin-3-amine dihydrochloride, 0.41 mmol) to the activated mixture[3].
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Reaction: Stir the reaction mixture overnight at room temperature under an inert atmosphere[3].
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Purification & Validation: Monitor completion via HPLC-MS. Purify the crude mixture directly using Reverse-Phase HPLC (Acetonitrile/Water gradient with TFA modifier)[3][9].
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Visualizations of Workflows and Pathways
Caption: Synthetic workflow from alcohol oxidation to downstream amide coupling for drug discovery.
Caption: Mechanism of action for TRPC6 inhibition by phenoxypyridine derivatives mitigating fibrosis.
References
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[1] Benchchem. "5-Phenoxypyridine-2-carboxylic acid|CAS 444919-20-4". 1
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[2] Journal of Medicinal Chemistry - ACS Publications. "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists". 2
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[3] European Patent Office - EP 3700902 B1. "INHIBITORS OF TRPC6". 3
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[4] Benchchem. "Hirshfeld surface analysis and electron density analysis of 5-Phenoxypyridine-2-carboxylic acid". 4
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[9] Google Patents - JP2021500390A. "Its therapeutic use as a pyridinecarbonyl derivative and a TRPC6 inhibitor". 9
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[7] NextSDS. "5-phenoxypyridine-2-carboxylic acid — Chemical Substance Information". 7
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[5] PubChemLite. "5-phenoxypyridine-2-carboxylic acid (C12H9NO3)". 5
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[6] CATO. "444919-20-4 | 5-Phenoxypicolinic acid - CATO: Reference Materials, Standards, Testing, Intermediates". 6
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[8] NextSDS. "3-phenoxypyridine-2-carboxylic acid — Chemical Substance Information". 8
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